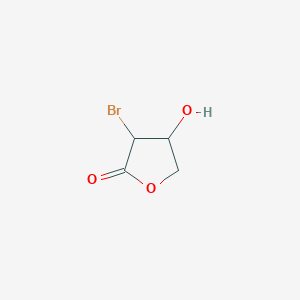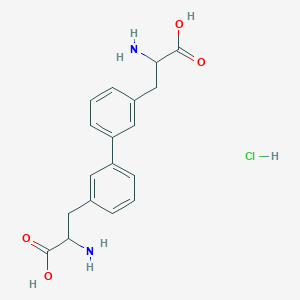
2-Bromo-3-hydroxy-4-methoxy-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxy-4-methoxy-benzonitrile is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-hydroxy-4-methoxy-benzonitrile can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-hydroxy-4-methoxy-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like sodium perborate or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation: Products include corresponding aldehydes or ketones.
Reduction: Products include primary amines.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxy-4-methoxy-benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of organic pigments and dyes.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxy-4-methoxy-benzonitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-methoxybenzonitrile: Similar structure but lacks the hydroxyl group.
4-Hydroxy-3-methoxybenzonitrile: Similar structure but lacks the bromine atom.
2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.
Uniqueness
2-Bromo-3-hydroxy-4-methoxy-benzonitrile is unique due to the presence of all three functional groups (bromine, hydroxyl, and methoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in organic synthesis and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H6BrNO2/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-3,11H,1H3 |
Clave InChI |
VFWFFQNTVQTDIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)C#N)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12272882.png)
![(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12272902.png)

![7-Methoxy-3-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12272908.png)
![4-bromo-1-{[1-(diphenylmethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12272916.png)


![2-fluoro-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B12272924.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)

![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B12272943.png)

